(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid
Overview
Description
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a synthetic derivative, often studied for its potential therapeutic applications, particularly in liver diseases.
Mechanism of Action
Target of Action
The primary target of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is the integrin alpha V beta 6 (αvβ6) . Integrins are proteins that function as cell-surface receptors and perform bidirectional signalling between the cells and their surroundings . They mediate cell adhesion, which supports cellular movements through adhesion and traction .
Mode of Action
The compound interacts with its target, the integrin αvβ6, through an arginine-glycine-aspartic acid (RGD)-dependent mechanism . This interaction triggers a variety of signal transduction pathways involved in mediating invasion, metastasis, and squamous-cell carcinoma .
Biochemical Pathways
The interaction of this compound with integrin αvβ6 contributes to the activation of transforming growth factor beta (TGF-β) . This activation promotes epithelial-mesenchymal transition (EMT), a process that plays a crucial role in cancer progression .
Pharmacokinetics
GSK3008348, an inhibitor of αvβ6, was well tolerated at single doses up to 3000 mcg in healthy participants, and its pharmacokinetic profile was dose proportional at potentially clinically relevant doses (300–3000 mcg) .
Result of Action
The result of the action of this compound is the promotion of cancer tumor proliferation and disease progression . This is due to the activation of TGF-β, which promotes EMT, a key process in cancer progression .
Action Environment
The action of this compound is influenced by the tumor environment. The activated Ets-1, upon localizing in the nucleus, results in integrin αvβ6 transcription and eventual recycling within the tumor environment . This results in a positive feedback loop and promotes cancer tumor proliferation and disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Ethylation: Introduction of an ethyl group at the 6-alpha position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid undergoes several types of chemical reactions:
Reduction: Conversion of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction yields alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid is used as a model compound to study the behavior of bile acids and their derivatives.
Biology
Biologically, this compound is significant in studying the metabolism and function of bile acids in the liver and intestines.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: A natural bile acid with similar structure but lacking the ethyl group.
Obeticholic acid: A synthetic derivative with an additional ethyl group at the 6-alpha position, similar to (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxocholan-24-oic acid.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which enhance its ability to activate FXR and provide therapeutic benefits in liver diseases.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZAKRHUYJKIU-CNFLPKCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915038-26-5 | |
Record name | 3alpha-Hydroxy-6alpha-ethyl-7-keto-5beta-cholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3.ALPHA.-HYDROXY-6.ALPHA.-ETHYL-7-KETO-5.BETA.-CHOLAN-24-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3EE9PB98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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